Product packaging for 2-Chloro-5-ethylbenzo[d]oxazole(Cat. No.:CAS No. 256519-15-0)

2-Chloro-5-ethylbenzo[d]oxazole

Cat. No.: B13449015
CAS No.: 256519-15-0
M. Wt: 181.62 g/mol
InChI Key: FSSSPMJNIVDADB-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylbenzo[d]oxazole is a chemical compound with the CAS Registry Number 256519-15-0 . Its molecular formula is C9H8ClNO, and it has a molecular weight of 181.62 g/mol . The compound belongs to the benzo[d]oxazole class of heterocyclic aromatic compounds, which are recognized in medicinal chemistry as valuable intermediates and scaffolds for synthesizing new chemical entities . While the specific research applications and mechanism of action for this compound are not extensively documented in the searched literature, its structure suggests its primary utility lies in organic synthesis. The presence of reactive sites, such as the chloro substituent at the 2-position, makes it a versatile building block for further functionalization, potentially for creating derivatives for pharmaceutical research and development. Benzo[d]oxazole derivatives, in general, have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties . As such, this compound may serve as a key precursor in exploring structure-activity relationships within this pharmacologically relevant chemical space. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B13449015 2-Chloro-5-ethylbenzo[d]oxazole CAS No. 256519-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256519-15-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3

InChI Key

FSSSPMJNIVDADB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for Benzoxazole Derivatives and Analogues

Foundational Cyclization Approaches to the Benzoxazole (B165842) Ring System

The classical and most widely utilized methods for synthesizing the benzoxazole ring involve the cyclization of bifunctional precursors, most notably ortho-aminophenols.

The reaction between an o-aminophenol and a substrate providing a carbonyl or equivalent electrophilic carbon is the cornerstone of benzoxazole synthesis. rsc.org The general mechanism involves an initial condensation to form an intermediate, such as a Schiff base, which then undergoes intramolecular cyclization and dehydration or oxidation to yield the aromatic benzoxazole ring. acs.org

The condensation of o-aminophenols with aldehydes is a direct and common route to produce 2-substituted benzoxazoles. organic-chemistry.org This reaction is typically facilitated by a range of catalysts to promote the dehydration and subsequent aromatization steps. ijpbs.com Various catalytic systems have been developed to improve yields and reaction conditions. For instance, elemental sulfur can be used as an effective oxidant to promote the oxidative condensation of o-aminophenols with a wide array of aldehydes. researchgate.net Other approaches employ Lewis acids like zinc triflate or heterogeneous catalysts such as silica-supported ferric chloride. ijpbs.com The reaction proceeds through the formation of a phenolic Schiff base (azomethine) intermediate, which then cyclizes and aromatizes. acs.orgijpbs.com

Table 1: Catalytic Systems for Benzoxazole Synthesis from o-Aminophenols and Aldehydes

Catalyst SystemConditionsKey AdvantagesReference(s)
Samarium TriflateAqueous medium, mild conditionsGreen and efficient method organic-chemistry.org
Elemental SulfurN-methylpiperidine, mild conditionsExcellent oxidant, wide substrate scope organic-chemistry.orgijpbs.com
NiSO₄Ethanol (B145695), room temperatureSimple workup, effective Lewis acid amazonaws.com
LAIL@MNPSolvent-free, ultrasound (70 °C)Recyclable magnetic catalyst, rapid reaction rsc.orgnih.gov
TiO₂–ZrO₂Acetonitrile, 60 °CGreen catalyst, short reaction time nih.gov

The direct condensation of o-aminophenols with carboxylic acids provides another foundational route to 2-substituted benzoxazoles. This transformation requires the removal of two molecules of water and often necessitates harsh conditions or activating agents. researchgate.net Polyphosphoric acid (PPA) has been traditionally used as both a catalyst and a solvent at high temperatures to drive this condensation. globalresearchonline.net

Modern methodologies employ activating agents, often coupled with microwave irradiation to reduce reaction times and improve efficiency. ijpbs.comresearchgate.net For example, Lawesson's reagent can promote the solvent-free, microwave-assisted synthesis of benzoxazoles from carboxylic acids and o-aminophenol. organic-chemistry.org Similarly, polymer-supported triphenylphosphine (PS-PPh3) resin combined with microwave heating delivers benzoxazoles in high yields and purities. researchgate.net Other activating systems include propylphosphonic anhydride (B1165640) and cyanuric chloride (TCT) under microwave conditions. ijpbs.com

Table 2: Methods for Benzoxazole Synthesis from o-Aminophenols and Carboxylic Acids

Reagent/CatalystEnergy SourceKey FeaturesReference(s)
Polyphosphoric Acid (PPA)Conventional HeatingClassical dehydrating agent globalresearchonline.net
Lawesson's ReagentMicrowaveSolvent-free, efficient organic-chemistry.org
PS-PPh₃ ResinMicrowaveHigh yield and purity, simple workup researchgate.net
NH₄Cl/EthanolConventional HeatingGreen, economically viable method jetir.org

The cyclization of o-aminophenols with various aryl or alkyl precursors, including alkynes and styrene derivatives, represents a versatile route to 2-substituted benzoxazoles. mdpi.com These strategies offer alternative pathways that can provide high selectivity and good tolerance for a range of chemical functionalities on the precursors. mdpi.com

An advanced synthetic approach involves the transformation of amides to construct the benzoxazole core. A notable method utilizes the reaction of tertiary amides with o-aminophenols, activated by triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine. mdpi.com This process is believed to proceed through a specific mechanistic pathway:

The amide carbonyl group is first activated by Tf₂O, forming a highly electrophilic amidinium salt intermediate.

The amino group of the o-aminophenol acts as a nucleophile, attacking the activated intermediate.

This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbon of the newly formed C-N bond.

Finally, an elimination step occurs, leading to the formation of the aromatic benzoxazole ring system. mdpi.com

This strategy highlights the versatility of amides as precursors for heterocyclic synthesis. mdpi.com In biosynthesis, a related transformation is observed where an unstable ester intermediate is converted by an enzyme into the benzoxazole ring via a hemiorthoamide, avoiding a competing reaction that would form a stable, off-pathway amide. nih.gov

Condensation Reactions Involving ortho-Aminophenols

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for benzoxazole synthesis. These protocols often feature the use of recyclable catalysts, alternative energy sources like microwave and ultrasound, and solvent-free reaction conditions. nih.govbohrium.com

Green synthesis of benzoxazoles has been achieved by condensing o-aminophenol with aromatic acids in ethanol using ammonium chloride as a simple and effective catalyst. jetir.org Another approach utilizes an imidazolium chlorozincate (II) ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) as a recyclable catalyst under solvent-free sonication, producing water as the only byproduct. nih.govbohrium.com The use of ultrasound irradiation (sonication) can significantly accelerate the reaction, often leading to high yields in a short amount of time. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often eliminating the need for traditional solvents and reducing reaction times from hours to minutes. researchgate.netresearchgate.net For example, an eco-friendly protocol uses a dual Brønsted and Lewis acidic catalyst (Hf-BTC) for the condensation of o-aminophenol with benzoyl chloride under solvent-free microwave irradiation. nih.gov The application of nanocatalysts, such as ZnO or CeO₂, further contributes to green chemistry principles by offering high efficiency and reusability. ijpbs.com

Table 3: Comparison of Advanced and Green Synthetic Protocols

MethodCatalyst/MediumEnergy SourceKey AdvantagesReference(s)
NanocatalysisZnO or CeO₂ nanoparticlesConventional HeatingEfficient, heterogeneous, reusable catalyst ijpbs.com
Ionic Liquid Catalysis[Bmim]PF₆MicrowaveMetal-free, solvent-free, rapid researchgate.net
Magnetic Nanoparticle CatalysisLAIL@MNPUltrasoundSolvent-free, catalyst easily recovered by magnet nih.govbohrium.com
Dual Acid CatalysisHf-BTC MOFMicrowaveSolvent-free, reusable catalyst nih.gov
Aqueous SynthesisSamarium TriflateConventional HeatingUse of water as a green solvent organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzoxazole synthesis, microwave irradiation facilitates the rapid heating of reactants, leading to dramatically reduced reaction times and often higher yields compared to conventional heating methods. This technique has been successfully applied to the direct coupling of 2-aminophenols with carboxylic acids under catalyst and solvent-free conditions.

The reaction typically involves irradiating a mixture of the 2-aminophenol (B121084) and a suitable carboxylic acid in a microwave oven. The high energy input directly to the polar molecules accelerates the condensation and subsequent cyclodehydration to form the benzoxazole ring. This method is noted for its high efficiency, short reaction times (often minutes), and easy work-up procedures. It is compatible with a variety of functional groups on both the aminophenol and the carboxylic acid, allowing for the synthesis of a diverse library of 2-substituted benzoxazoles. For instance, the reaction can proceed with aliphatic, aromatic, and heteroaromatic carboxylic acids, tolerating functionalities such as chloro, methoxy, and phenoxy groups.

Reactant 1Reactant 2ConditionsKey Advantages
2-AminophenolCarboxylic AcidsMicrowave irradiation, catalyst-free, solvent-freeRapid reaction, high yields, clean process
2-AminophenolAromatic AldehydesMicrowave irradiation, KCN catalyst, DMF solventVery short reaction times (1-5 min), excellent yields
2-AminophenolsBenzaldehydesMicrowave irradiation, Deep Eutectic Solvent (DES) catalyst, solvent-freeEnvironmentally benign, recyclable catalyst, rapid heating

Ultrasound-Assisted Cyclization

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method serves as a green and efficient alternative for synthesizing benzoxazole derivatives. The process typically involves the condensation of 2-aminophenols with aldehydes under ultrasonic irradiation, often facilitated by a heterogeneous catalyst.

The intense localized heating and high pressure generated by the collapse of cavitation bubbles enhance mass transfer and accelerate the reaction rate. A notable advantage of this technique is its ability to proceed under mild conditions, often at ambient or slightly elevated temperatures, and in environmentally friendly solvents like ethanol or even under solvent-free conditions. For example, the reaction between 2-aminophenol and various aromatic aldehydes has been successfully carried out using a recyclable resin as a catalyst, affording the desired benzoxazole products in good yields. This method is compatible with a wide array of aldehydes, including those with electron-donating and electron-withdrawing substituents.

Reactant 1Reactant 2CatalystConditionsKey Advantages
o-AminocardanolAromatic AldehydesIndion 190 resinUltrasonic irradiation, EthanolMild conditions, reusable catalyst, good yields
2-AminophenolBenzaldehyde (B42025)LAIL@MNPSolvent-free sonication, 70°CRapid (30 min), recyclable magnetic catalyst, green method nih.gov

Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free pathway for benzoxazole synthesis. Ball-milling is the most common technique employed, where reactants are placed in a chamber with milling balls and subjected to high-energy grinding. This mechanical agitation provides the energy required to overcome the activation barrier of the reaction.

This approach is highly aligned with the principles of green chemistry, as it eliminates the need for bulk solvents, thereby reducing waste. The synthesis of benzoxazoles via ball-milling has been demonstrated through the reaction of 2-aminophenol with aldehydes in the presence of a recyclable catalyst, such as zinc oxide nanoparticles (ZnO-NPs). rsc.orgrsc.org The reaction proceeds efficiently at room temperature under solvent-free conditions, providing high yields of the desired products with simple work-up procedures. rsc.org This method is scalable and maintains high efficiency even on a multi-gram scale. rsc.org

Reactant 1Reactant 2CatalystConditionsKey Advantages
2-AminophenolAldehydesZnO-NPsBall-milling, 600 rpm, 30 min, solvent-freeEnvironmentally benign, high efficiency, simple product isolation, scalable rsc.org
o-Aminothiophenol/ o-PhenylenediamineAromatic AldehydesNoneMortar-pestle grindingCatalyst-free, clean reaction, no work-up, high yields rsc.org

Catalyst-Free and Solvent-Free Reaction Systems

The development of synthetic routes that operate without catalysts and solvents represents a significant goal in green chemistry. For benzoxazole synthesis, such conditions can often be achieved with the aid of energy sources like microwave irradiation. The direct condensation of 2-aminophenol with carboxylic acids under microwave heating is a prime example of a catalyst-free and solvent-free system. organic-chemistry.org

This approach minimizes the environmental impact and simplifies the purification process, as there is no catalyst or solvent to remove from the final product. The reaction proceeds to completion in a short time, yielding the 2-substituted benzoxazole and water as the only byproduct. Another variant involves catalyst-free amination of 2-mercaptobenzoxazoles on water under microwave irradiation to produce 2-aminobenzoxazoles, highlighting the potential of water as a green reaction medium in catalyst-free systems. organic-chemistry.org

Deep Eutectic Solvents in Benzoxazole Formation

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents and ionic liquids. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. In benzoxazole synthesis, DESs can function as both the solvent and the catalyst.

An efficient method for the arylation of benzoxazoles with aromatic aldehydes utilizes a DES, such as one derived from choline (B1196258) chloride and oxalic acid, as a homogeneous catalyst. These reactions can be conducted under solvent-free conditions, sometimes enhanced by microwave irradiation. The use of DESs is advantageous due to their low cost, low toxicity, biodegradability, and recyclability. The catalyst can often be recovered and reused multiple times without a significant loss in activity, making the process economically and environmentally attractive.

Water-Mediated Reaction Environments

Conducting organic synthesis in water is a highly desirable goal for green chemistry. Water is non-toxic, non-flammable, and inexpensive. For benzoxazole synthesis, water-mediated environments have been shown to be effective. A simple, green, and efficient method for preparing benzoxazoles involves the reaction of 2-aminophenols and aldehydes in an aqueous medium using a reusable acid catalyst like samarium triflate. rsc.org

Another approach involves an "on-water" reaction, where the reaction is performed in a heterogeneous mixture with water. This has been successfully applied to the catalyst-free amination of 2-mercaptobenzoxazoles. organic-chemistry.org The unique properties of water at the interface of organic reactants can sometimes accelerate reaction rates. These water-mediated methods offer significant benefits, including simplified work-up procedures and a reduced environmental footprint.

Regioselective Synthesis of Substituted Benzoxazoles

The synthesis of a specifically substituted benzoxazole, such as 2-Chloro-5-ethylbenzo[d]oxazole, requires precise control over the placement of substituents on the benzene (B151609) ring. This is known as regioselectivity. The substitution pattern of the final product is primarily determined by the substitution pattern of the 2-aminophenol precursor.

To synthesize this compound, the required starting material would be 2-amino-4-ethylphenol. The ethyl group at the 4-position of the aminophenol will become the ethyl group at the 5-position of the resulting benzoxazole. The chloro group at the 2-position of the benzoxazole is introduced from the other reactant.

A common strategy for introducing the 2-chloro substituent is to first synthesize the corresponding benzoxazolin-2-one from the 2-aminophenol (e.g., by reaction with urea or phosgene) and then convert the ketone to the chloride using a chlorinating agent like phosphorus pentachloride.

Furthermore, divergent synthesis strategies allow for the selective formation of different isomers from a common intermediate. For example, a method starting from ortho-hydroxyaryl N-H ketimines can be directed to form either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by changing the reaction conditions. organic-chemistry.org This level of control is crucial for synthesizing complex molecules with specific biological or material properties. The reaction of substituted 2-aminophenols (e.g., containing methyl, chloro, bromo, or nitro groups) with various cyclization partners has been shown to be well-tolerated in many synthetic protocols, allowing for the regioselective construction of a wide range of substituted benzoxazoles. nih.govrsc.org

Strategies for Halogenation at C2 and C5 Positions

Halogenation of the benzoxazole ring is a key transformation for introducing functional handles that can be used for further derivatization. The electronic properties of the benzoxazole system dictate the regioselectivity of halogenation reactions.

The C2 position of the benzoxazole ring is susceptible to nucleophilic substitution, especially when a suitable leaving group is present. While direct electrophilic chlorination at C2 is not a common strategy, the introduction of a chlorine atom at this position is often achieved by utilizing a 2-hydroxybenzoxazole (benzoxazolone) precursor. Treatment of the benzoxazolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can yield the desired 2-chloro derivative.

Electrophilic aromatic substitution is the primary method for introducing halogens onto the benzene ring (C4, C5, C6, and C7 positions). The directing effects of the fused oxazole (B20620) ring and any existing substituents on the benzene ring will determine the position of halogenation. For the synthesis of a 5-chloro derivative, direct chlorination of a benzoxazole can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS), in the presence of a suitable catalyst. Transition metal catalysts, including ruthenium and rhodium, have been shown to direct halogenation to specific positions on the benzoxazole ring system. For instance, different catalytic systems can selectively promote halogenation at the C7 or ortho positions of 2-arylbenzo[d]oxazoles researchgate.net. While not explicitly detailing C5 chlorination, these methodologies highlight the potential for regioselective halogenation through catalyst control.

The synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has been reported via the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid researchgate.net. This demonstrates a method for introducing a chlorine atom at the C5 position of an oxazole ring, a reaction that could potentially be adapted for benzoxazole systems.

A general overview of reactions involving halogenation is presented in the table below.

PositionReagentCatalyst/ConditionsProduct
C2Phosphorus Oxychloride (POCl₃)Heat2-Chlorobenzoxazole
C5N-Chlorosuccinimide (NCS)Acid catalyst5-Chlorobenzoxazole
C7N-HalosuccinimideRuthenium catalystC7-Halogenated 2-arylbenzo[d]oxazole researchgate.net
Ortho (of 2-aryl group)N-HalosuccinimideRhodium catalystOrtho-Halogenated 2-arylbenzo[d]oxazole researchgate.net

Introduction of Alkyl Moieties

The introduction of alkyl groups onto the benzoxazole scaffold can be accomplished at various stages of the synthesis. For a 5-ethylbenzoxazole derivative, the ethyl group is most commonly introduced by starting with a correspondingly substituted precursor.

A prevalent method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. ijpbs.comchemicalbook.com To obtain a 5-ethylbenzoxazole, the logical starting material would be 2-amino-4-ethylphenol. This precursor already contains the desired ethyl group at the correct position on the benzene ring. The subsequent cyclization reaction would then form the benzoxazole ring, preserving the ethyl substituent.

Direct alkylation of a pre-formed benzoxazole ring on the benzene portion is generally less common and can lead to mixtures of isomers. However, transition metal-catalyzed cross-coupling reactions can be employed if a suitable handle, such as a halogen, is present at the desired position. For example, a 5-halobenzoxazole could potentially undergo a coupling reaction with an ethylating agent.

The introduction of alkyl groups at the C2 position can be achieved through various methods. One approach involves the reaction of an o-aminophenol with an appropriate ketone in the presence of an oxidant like elemental sulfur, which can lead to the formation of 2-alkylbenzoxazoles ijpbs.comorganic-chemistry.org.

PositionMethodPrecursorReagent/ConditionsProduct
C5Precursor Synthesis2-Amino-4-ethylphenolCarboxylic acid derivative, cyclization5-Ethylbenzoxazole derivative
C2Oxidative Couplingo-AminophenolKetone, Elemental Sulfur, N-methylpiperidine2-Alkylbenzoxazole ijpbs.comorganic-chemistry.org

Multi-Step Synthetic Sequences for Complex Benzoxazole Architectures

The synthesis of complex benzoxazole architectures, such as this compound, typically involves a multi-step sequence that combines the formation of the core heterocycle with the introduction and modification of various functional groups. rsc.org A plausible synthetic route would likely begin with a substituted aminophenol.

A general and widely used method for the synthesis of the benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivatives. chemicalbook.com For the target molecule, the synthesis could commence with 2-amino-4-ethylphenol. This precursor would first be reacted to form the benzoxazolone intermediate, 5-ethylbenzo[d]oxazol-2(3H)-one. This can be achieved through reaction with phosgene or a phosgene equivalent.

In the subsequent step, the hydroxyl group at the C2 position of the benzoxazolone is converted to a chlorine atom. This transformation is a standard method for introducing a halogen at this position and can be accomplished by treating the 5-ethylbenzo[d]oxazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

This multi-step approach allows for the controlled and sequential introduction of the desired substituents at specific positions on the benzoxazole ring, leading to the formation of more complex and functionally diverse molecules. The development of one-pot and multi-component reactions is also a significant area of research, aiming to increase the efficiency and sustainability of these synthetic processes. rsc.org

A summary of a potential multi-step synthesis is outlined below:

StepStarting MaterialReagent/ConditionsIntermediate/Product
12-Amino-4-ethylphenolPhosgene or equivalent5-Ethylbenzo[d]oxazol-2(3H)-one
25-Ethylbenzo[d]oxazol-2(3H)-onePhosphorus Oxychloride (POCl₃)This compound

Reactivity and Functionalization of the Benzoxazole Core

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS reactions on 2-Chloro-5-ethylbenzo[d]oxazole is determined by the directing effects of the existing substituents.

The benzene ring of the benzoxazole (B165842) is fused to the oxazole (B20620) ring, which generally acts as an electron-withdrawing group, thus deactivating the benzene ring towards electrophilic attack compared to benzene itself. However, the substituents on the benzene ring play a more dominant role in directing incoming electrophiles.

Ethyl Group (at C5): The C5-ethyl group is an alkyl group, which is classified as an activating group and an ortho, para-director. libretexts.org It donates electron density to the benzene ring via an inductive effect, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. It will direct incoming electrophiles to the positions ortho (C4 and C6) and para (C7) to it.

Oxazole Oxygen (at C1): The lone pairs on the oxygen atom can participate in resonance, directing electrophiles to the ortho (C7) and para (C5) positions relative to it.

Oxazole Nitrogen (at C3): The nitrogen atom is electron-withdrawing, deactivating the ring.

Considering these influences, the primary directing power comes from the C5-ethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The C7 position is sterically hindered by the fused oxazole ring. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would follow this substitution pattern. masterorganicchemistry.com For instance, nitration with nitric acid and sulfuric acid would likely yield 2-Chloro-5-ethyl-4-nitrobenzo[d]oxazole and 2-Chloro-5-ethyl-6-nitrobenzo[d]oxazole as the major products.

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄2-Chloro-5-ethyl-4-nitrobenzo[d]oxazole, 2-Chloro-5-ethyl-6-nitrobenzo[d]oxazole
BrominationBr₂, FeBr₃4-Bromo-2-chloro-5-ethylbenzo[d]oxazole, 6-Bromo-2-chloro-5-ethylbenzo[d]oxazole
Friedel-Crafts AcylationRCOCl, AlCl₃2-Chloro-5-ethyl-6-acylbenzo[d]oxazole

Nucleophilic Substitution Reactions at the Heteroatom-Bearing Carbon (C2)

The C2 position of the benzoxazole ring is highly susceptible to nucleophilic attack, a characteristic enhanced by the presence of the chlorine atom, which is a good leaving group. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms further activates the C2 carbon for substitution. This reactivity is analogous to that observed in other 2-halosubstituted N-heterocycles like 2-chloroquinolines. researchgate.net

A wide range of nucleophiles can displace the C2-chloride in a process that typically follows a concerted SN2-type or an addition-elimination (SNAr) mechanism. libretexts.org This reaction provides a powerful method for introducing diverse functionalities at this key position.

Examples of Nucleophilic Substitution at C2:

Amination: Reaction with primary or secondary amines yields 2-aminobenzoxazole (B146116) derivatives.

Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) produces 2-alkoxybenzoxazoles.

Thiolation: Reaction with thiols or thiophenols in the presence of a base affords 2-thioether derivatives. rsc.org

Hydrolysis: Under basic conditions, the C2-chloro group can be hydrolyzed to give the corresponding benzoxazol-2(3H)-one.

The general scheme for this reaction is as follows:

Nucleophilic substitution at C2 of this compound(Image depicting the general reaction of this compound with a nucleophile 'Nu-')

Alkylation and Acylation Strategies

Alkylation and acylation of the benzoxazole core can be achieved through several strategies. While direct Friedel-Crafts reactions on the benzene part are possible as discussed (Section 3.1), modern methods often target the heterocyclic portion or proceed via C-H activation. mdpi.com

Palladium-catalyzed direct C-H alkylation of benzoxazoles with various alkyl halides has been reported. mdpi.com These reactions often require specific ligands and conditions to achieve high yields and selectivity. Another approach involves the reaction of benzoxazoles with aldehydes, which can lead to the formation of 2-substituted derivatives, although this often involves a ring-opening and closing sequence. nih.gov Acylation can be accomplished using acyl chlorides, which can react at the C2 position after displacement of the chloride or on the benzene ring via Friedel-Crafts acylation. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

The C2-chloro substituent serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rhhz.net

Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgorganic-chemistry.orgyoutube.com this compound can be coupled with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to produce diverse 2-amino-substituted benzoxazoles. nih.govnih.gov The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃). youtube.comnih.gov

Sonogashira Coupling (C-C Bond Formation): The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, can be used to introduce alkynyl moieties at the C2 position of this compound. researchgate.netyoutube.com The resulting 2-alkynylbenzoxazoles are versatile intermediates for further transformations.

Suzuki Coupling (C-C Bond Formation): The Suzuki coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. This compound can be coupled with various aryl or vinyl boronic acids to synthesize 2-aryl or 2-vinylbenzoxazoles. nih.gov Nickel-catalyzed variants for similar cross-couplings have also been developed. rsc.org

Coupling Reaction Catalyst System Coupling Partner Bond Formed Product Type
Buchwald-HartwigPd(0)/Ligand, BaseAmine (R₂NH)C-N2-Aminobenzoxazole
SonogashiraPd(0), Cu(I), BaseAlkyne (RC≡CH)C-C (sp²-sp)2-Alkynylbenzoxazole
SuzukiPd(0), BaseBoronic Acid (RB(OH)₂)C-C (sp²-sp²)2-Aryl/vinylbenzoxazole
HeckPd(0), BaseAlkeneC-C (sp²-sp²)2-Alkenylbenzoxazole

Derivatization at Peripheral Positions (e.g., C5, C6)

Functionalization is not limited to the C2 position. The substituents on the benzene ring can also be modified.

The C5-ethyl group is a site for potential derivatization. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) can introduce a bromine atom at the benzylic position (the carbon adjacent to the aromatic ring). This bromo-derivative is then a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Furthermore, as discussed in Section 3.1, electrophilic aromatic substitution provides a direct route to introduce functional groups at the C4 and C6 positions. The electronic properties of substituents at C5 and C6 can significantly influence the biological activity of benzoxazole derivatives. For example, the introduction of electron-withdrawing groups at these positions has been shown to enhance the anticancer activity of related benzothiazole (B30560) compounds. mdpi.com

Spectroscopic and Computational Characterization of Benzoxazole Structures

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Chloro-5-ethylbenzo[d]oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are essential tools for determining the carbon-hydrogen framework of organic molecules. For benzoxazole (B165842) derivatives, the chemical shifts in ¹H NMR spectra provide information about the protons on the benzene (B151609) ring and any aliphatic side chains. For instance, in related structures like 2,5-Dimethylbenzo[d]oxazole, the aromatic protons appear around δ 7.08-7.42 ppm, while the methyl protons are observed at δ 2.44 and 2.60 ppm. clockss.org Similarly, for 2-Ethylbenzo[d]oxazole, the ethyl group protons resonate at δ 1.45 (t) and 2.96 (q) ppm. clockss.org

In ¹³C NMR spectra of benzoxazole compounds, the carbon atoms of the heterocyclic ring and the fused benzene ring show distinct signals. For example, in 5-Chloro-2-methylbenzo[d]oxazole, the carbon signals appear at δ 165.4, 149.6, 142.7, 129.7, 124.8, 119.6, and 111.0 ppm, with the methyl carbon at δ 14.7 ppm. clockss.org These values provide a reference for the expected chemical shifts in this compound.

A commercial supplier of this compound indicates the availability of NMR data, which would provide the precise chemical shifts and coupling constants for this specific molecule. bldpharm.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoxazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,5-Dimethylbenzo[d]oxazole 7.42 (s, 1H), 7.32 (d, 1H), 7.08 (dd, 1H), 2.60 (s, 3H), 2.44 (s, 3H) 164.0, 149.3, 141.8, 134.0, 125.5, 119.5, 109.6, 21.5, 14.7
5-Chloro-2-methylbenzo[d]oxazole 7.61 (d, 1H), 7.36 (d, 1H), 7.24 (dd, 1H), 2.62 (s, 3H) 165.4, 149.6, 142.7, 129.7, 124.8, 119.6, 111.0, 14.7

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. For this compound, the expected molecular ion peak [M]+ would correspond to its molecular weight. HRMS would confirm the molecular formula C9H8ClNO.

In the mass spectra of related benzoxazoles, the molecular ion peak is typically observed. For example, 2-ethylbenzo[d]oxazole shows a [M+H]+ peak at m/z 148.00, and 5-chloro-2-propylbenzo[d]oxazole shows a [M+H]+ peak at m/z 196.06. clockss.org The fragmentation patterns can also provide structural information. A supplier of this compound confirms the availability of LC-MS data. bldpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to see characteristic bands for C-H stretching of the aromatic and ethyl groups, C=N stretching of the oxazole (B20620) ring, and C-O stretching. The C-Cl stretching frequency would also be present. Studies on similar molecules, like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, show characteristic IR bands that have been assigned with the aid of computational methods. core.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are related to the extent of conjugation in the molecule. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis spectra of benzoxazole derivatives. researchgate.net Experimental UV-Vis spectra of related compounds have been used to validate these theoretical calculations. researchgate.netresearchgate.net

Computational Chemistry Methodologies

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations, often using functionals like B3LYP, can be employed to optimize the geometry of this compound and calculate various properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target, typically a protein.

For benzoxazole-containing compounds, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov Such studies can provide a rationale for the observed biological activity of these compounds and guide the design of new, more potent derivatives. researchgate.netnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2,5-Dimethylbenzo[d]oxazole
2-Ethylbenzo[d]oxazole
5-Chloro-2-methylbenzo[d]oxazole
5-Chloro-2-propylbenzo[d]oxazole

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment, such as a biological receptor. nih.gov These simulations provide insights into the conformational changes, binding stability, and the nature of intermolecular forces that govern molecular recognition processes.

In the context of benzoxazole derivatives, MD simulations have been employed to understand their binding modes and stability within the active sites of various protein targets. For instance, in a study on benzoxazole derivatives as potential anticancer agents targeting VEGFR-2, MD simulations were conducted to analyze the stability of the ligand-receptor complexes. nih.gov The simulations revealed that key amino acid residues, such as Leu35, Val43, and Lys63, were crucial for stabilizing the inhibitors within the binding pocket. nih.gov The binding free energies calculated from these simulations often correlate well with experimental inhibitory activities, indicating that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding. nih.gov

Another study focusing on 2-substituted benzoxazole derivatives as mTOR inhibitors for breast cancer therapy utilized 150 ns MD simulations to confirm the stability of the compounds in the active site. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein over the simulation time is a key metric for assessing stability. For the most potent compounds, the average RMSD values were found to be around 2.8 Å and 3.0 Å, indicating stable binding. researchgate.net Such simulations provide a dynamic picture of the interactions that spectroscopic methods alone cannot capture.

A representative workflow for an MD simulation study of a benzoxazole derivative would typically involve:

System Preparation: Building the initial system containing the protein, the benzoxazole ligand, solvent (usually water), and counter-ions to neutralize the system.

Minimization: Energy minimization of the system to remove any steric clashes or unfavorable geometries.

Equilibration: A series of short simulations under controlled temperature and pressure to allow the system to reach a stable state.

Production Run: The main simulation run, typically for tens to hundreds of nanoseconds, from which the trajectory data is collected for analysis.

Analysis: Analyzing the trajectory to calculate properties like RMSD, root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsdronline.com These models are valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been performed on benzoxazole derivatives for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netijpsdronline.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as topological, electronic, steric, or hydrophobic.

For example, a 2D-QSAR study on benzoxazole derivatives as anticancer agents utilized multiple linear regression (MLR) to develop models that correlate various descriptors with anticancer activity. ijpsdronline.com In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional steric and electrostatic fields around the molecules are correlated with their activity. nih.gov

A study on benzoxazole derivatives targeting different cancer cell lines developed both CoMFA and CoMSIA models with good predictive ability. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q² or Rcv²) and the predictive correlation coefficient (Rpred²). The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

The general steps in a QSAR study are:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of benzoxazole derivatives might be represented by an equation like: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA_H) where pIC₅₀ is the biological activity, logP is the octanol-water partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and ASA_H is the hydrophobic surface area. The coefficients (β) indicate the contribution of each descriptor to the activity.

QSAR Model Type Key Descriptors/Fields Statistical Parameters Example Application Example
2D-QSAR Topological indices, electronic parameters, molecular weightr² > 0.6, q² > 0.5Predicting antimicrobial activity of benzoxazoles. researchgate.net
3D-QSAR (CoMFA) Steric and electrostatic fieldsRcv² = 0.509, Rpred² = 0.5128Guiding design of anticancer benzoxazole derivatives. nih.gov
3D-QSAR (CoMSIA) Steric, electrostatic, hydrophobic, H-bond donor/acceptor fieldsRcv² = 0.711, Rpred² = 0.6198Optimizing VEGFR-2 inhibitors. nih.gov

This table is interactive and provides examples of QSAR models applied to benzoxazole derivatives.

Energetic Studies (e.g., Enthalpies of Formation)

Energetic studies of molecules like this compound involve the determination of their thermodynamic properties, such as the enthalpy of formation. The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This value is a fundamental measure of the stability of a molecule.

While experimental data on the enthalpy of formation for many complex organic molecules can be scarce, computational chemistry methods provide a reliable alternative for their estimation. Quantum mechanical calculations, such as those based on density functional theory (DFT) or ab initio methods (like Gaussian-n or Weizmann-n theories), can be used to calculate the total electronic energy of a molecule. From this, the enthalpy of formation can be derived using atomization or isodesmic reaction schemes.

A typical computational workflow to determine the enthalpy of formation would include:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

Single-Point Energy Calculation: A high-level calculation of the electronic energy at the optimized geometry.

Calculation of Enthalpy of Formation: Using an appropriate theoretical scheme to convert the calculated energy into an enthalpy of formation.

Thermodynamic Property Definition Significance Method of Determination
Enthalpy of Formation (ΔHf°) Enthalpy change when 1 mole of a compound is formed from its elements in their standard states.A measure of the thermodynamic stability of a compound.Experimental (Calorimetry) or Computational (Quantum Chemistry).
Heat of Combustion Enthalpy change when 1 mole of a substance is completely burned in oxygen.Can be used to derive the enthalpy of formation.Experimental (Bomb Calorimetry).
Binding Free Energy The free energy change upon binding of a ligand to a receptor.Indicates the strength of the intermolecular interaction.Computational (MD simulations with MM/PBSA or MM/GBSA).

This table is interactive and outlines key energetic properties and their determination methods relevant to benzoxazole structures.

Mechanistic Biological Investigations of Benzoxazole Derivatives

Evaluation of Biological Activity in In Vitro Cellular and Enzymatic Systems

The benzoxazole (B165842) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. Current time information in Bangalore, IN. Derivatives of benzoxazole have been extensively synthesized and evaluated in various in vitro systems to determine their potential as therapeutic agents. These studies have revealed that the biological profile of a benzoxazole derivative is highly dependent on the nature and position of its substituents.

In vitro assessments are crucial for the initial screening of these compounds, providing data on their efficacy and mechanism of action at a cellular and molecular level. These evaluations typically involve cell-based assays to measure activities like antimicrobial or antiproliferative effects, and enzymatic assays to identify specific molecular targets. Current time information in Bangalore, IN. For instance, many benzoxazole derivatives have been tested against various cancer cell lines and microbial strains to establish their potential as anticancer or antimicrobial agents. The versatility of the benzoxazole ring allows for chemical modifications that can tune its biological activity, making it an attractive core for drug discovery.

Antimicrobial Activity and Proposed Mechanisms of Action

Benzoxazole derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Current time information in Bangalore, IN. The core structure is a key pharmacophore, and substitutions at various positions on the bicyclic ring system significantly influence the potency and spectrum of activity. Current time information in Bangalore, IN.

Numerous studies have demonstrated the efficacy of benzoxazole derivatives against Gram-positive bacteria. For example, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives showed a broad spectrum of activity, with one compound being twice as potent as Penicillin against Bacillus subtilis. Another study on 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles reported significant activity against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 16-128 µg/ml. The antibacterial effect of these derivatives is often linked to the specific substituents on the benzoxazole core.

Table 1: Representative Antibacterial Activity of Benzoxazole Derivatives against Gram-Positive Bacteria

Compound Type Bacterial Strain Activity (MIC in µg/mL) Reference
5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole Staphylococcus aureus 16-128
5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole Enterococcus faecalis (antibiotic-resistant) 16

Note: This table is illustrative and shows data for various benzoxazole derivatives, not specifically 2-Chloro-5-ethylbenzo[d]oxazole.

The activity of benzoxazole derivatives extends to Gram-negative bacteria, although efficacy can vary. Some synthesized 2-substituted benzoxazole derivatives have demonstrated potent activity against Escherichia coli, with MIC values as low as 25 μg/mL. Current time information in Bangalore, IN. Similarly, broad-spectrum activity has been noted for other series against E. coli and Klebsiella pneumoniae. However, achieving potent activity against Gram-negative pathogens like Pseudomonas aeruginosa can be more challenging, often due to the bacterium's outer membrane barrier and efflux pump systems. The structural features of the benzoxazole, such as the presence of specific halogen or amide groups, can be critical for enhancing activity against these more resistant strains.

Table 2: Representative Antibacterial Activity of Benzoxazole Derivatives against Gram-Negative Bacteria

Compound Type Bacterial Strain Activity (MIC in µg/mL) Reference
2-Substituted benzoxazole derivative Escherichia coli 25 Current time information in Bangalore, IN.
2-Substituted benzoxazole derivative Pseudomonas aeruginosa Moderate Activity Current time information in Bangalore, IN.
5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole Escherichia coli 16-128

Note: This table is illustrative and shows data for various benzoxazole derivatives, not specifically this compound.

In addition to antibacterial properties, many benzoxazole derivatives exhibit significant antifungal activity. They have been tested against a range of pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus species. For instance, a series of 2-substituted benzoxazoles showed moderate activity against Candida albicans and Aspergillus clavatus. Current time information in Bangalore, IN. Another study reported that 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles possessed activity against Candida albicans and Candida krusei with MICs between 16-128 µg/ml. The antifungal potency is often influenced by the substituents on the benzoxazole ring, with certain groups enhancing the inhibitory effects against specific fungal pathogens.

Table 3: Representative Antifungal Activity of Benzoxazole Derivatives

Compound Type Fungal Strain Activity (MIC in µg/mL) Reference
2-Substituted benzoxazole derivative Candida albicans Moderate Activity Current time information in Bangalore, IN.
2-Substituted benzoxazole derivative Aspergillus clavatus Moderate Activity Current time information in Bangalore, IN.
5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole Candida albicans 16-128
5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole Candida krusei 16-128

Note: This table is illustrative and shows data for various benzoxazole derivatives, not specifically this compound.

A key mechanism of action for the antimicrobial effects of some benzoxazole derivatives is the inhibition of bacterial DNA gyrase. Current time information in Bangalore, IN. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Its absence in higher eukaryotes makes it an attractive and selective target. Molecular docking studies have suggested that benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death. Current time information in Bangalore, IN. This proposed mechanism provides a rational basis for the observed antibacterial activity and guides the further design of more potent benzoxazole-based DNA gyrase inhibitors.

Antiproliferative Activity in Cellular Models

The benzoxazole scaffold is a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effect is largely dependent on the substitution pattern on the benzoxazole ring system.

Studies have shown that new 2-substituted benzoxazole derivatives can exhibit potent in vitro antiproliferative activities against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, certain benzoxazole derivatives incorporating amide or dithiocarbamate (B8719985) moieties were identified as potent apoptosis-inducing agents. The mechanism of their anticancer action can involve the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and aromatase. Furthermore, some benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as effective chemotherapeutic agents.

Table 4: Representative Antiproliferative Activity of Benzoxazole Derivatives

Compound Type Cancer Cell Line Biological Effect Reference
2-Substituted benzoxazole derivative MCF-7 (Breast) Potent antiproliferative activity
2-Substituted benzoxazole derivative MDA-MB-231 (Breast) Potent cytotoxic activity
Benzoxazole-1,3,4-oxadiazole hybrid MCF-7 (Breast) High selectivity and apoptosis promotion

Note: This table is illustrative and shows data for various benzoxazole derivatives, not specifically this compound.

Cytotoxicity Studies in Immortalized Cell Lines (e.g., NCI-H460, HCT-116, HeLa)

For instance, a series of novel thiazole-based stilbene (B7821643) analogs, which share a heterocyclic core, demonstrated significant cytotoxicity against the HCT-116 human colon cancer cell line. mdpi.com One of the most potent compounds in this series exhibited an IC50 value of 0.62 μM against HCT-116 cells. mdpi.com Similarly, other heterocyclic compounds have been tested against HCT-116 cells, with some showing high cytotoxic activity. researchgate.net In studies involving the HeLa cervical cancer cell line, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives have shown potent anti-proliferative ability, with one compound exhibiting an IC50 of 380 nM. nih.gov Research on the NCI-H460 non-small cell lung cancer cell line has shown that bisnaphthalimidopropyl polyamine derivatives can be potent cytotoxic agents, with one compound displaying a GI50 of 1.3 μM. nih.gov

These findings suggest that the benzoxazole scaffold is a promising framework for the development of cytotoxic agents. The specific substitution pattern on the benzoxazole ring, including the presence and position of chloro and ethyl groups, is expected to significantly influence the cytotoxic potency and selectivity. Further experimental validation is required to determine the precise cytotoxic profile of this compound against these and other cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Compounds in Immortalized Cell Lines

Compound ClassCell LineIC50/GI50 (µM)
Thiazole-based stilbene analogHCT-1160.62 mdpi.com
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivativeHeLa0.38 nih.gov
Bisnaphthalimidopropyl polyamine derivativeNCI-H4601.3 nih.gov

Modulation of Cellular Proliferation Pathways

The anticancer activity of benzoxazole derivatives often stems from their ability to modulate cellular proliferation pathways. While direct evidence for this compound is lacking, related compounds have been shown to interfere with key signaling cascades involved in cell growth and division.

One study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives demonstrated that a lead compound could induce a cell cycle blockage at the G1 phase in HeLa cells. nih.gov This compound also exhibited transcription repression associated with the oncoprotein E7 cellular pathway (E7/Rb/E2F-1/DNMT1), which is crucial for tumorigenesis in HPV-positive cervical cancer. nih.gov This suggests that benzoxazole derivatives can exert their anti-proliferative effects by targeting specific components of the cell cycle machinery and oncogenic signaling pathways. The substitution pattern of this compound may confer similar or distinct capabilities to modulate these pathways, a hypothesis that warrants experimental investigation.

Interaction with Biomolecular Targets (e.g., Topoisomerase I, Oncogenic Pathways)

The molecular mechanisms underlying the biological activities of benzoxazole derivatives often involve direct interactions with specific biomolecular targets.

Topoisomerase I is a key enzyme involved in DNA replication and transcription, making it an attractive target for cancer therapy. While there is no specific data on this compound, a study on other benzoxazole derivatives has identified them as inhibitors of human topoisomerase IIα. nih.gov For example, certain thiazole-based stilbene analogs have been identified as potent inhibitors of DNA topoisomerase IB, with one compound showing activity comparable to the known inhibitor camptothecin. mdpi.com This suggests that the benzoxazole scaffold could potentially be tailored to inhibit topoisomerase enzymes.

With regard to oncogenic pathways , as mentioned previously, some benzoxazole derivatives have been shown to regulate the HPV E7 oncoprotein pathway. nih.gov Furthermore, other related heterocyclic compounds have been developed as dual Src/Abl kinase inhibitors, which are key components of oncogenic signaling pathways in certain leukemias and solid tumors. nih.govresearchgate.net The potential of this compound to interact with and inhibit such critical oncogenic targets remains an area for future research.

Enzyme and Receptor Modulation Studies

The pharmacological versatility of the benzoxazole scaffold extends to its ability to modulate the activity of various enzymes and receptors, suggesting a broad therapeutic potential.

Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase Isoforms, Tyrosine Kinases, Monoamine Oxidases (MAO), α-Glucosidase)

While direct inhibitory data for this compound is not available, studies on related heterocyclic structures highlight the potential for this compound to act as an enzyme inhibitor.

Carbonic Anhydrase (CA) Isoforms: Sulfonamide derivatives of related benzothiazoles have been investigated as inhibitors of various human carbonic anhydrase isoforms, including hCA I, II, VII, and IX. researchgate.netunifi.it These studies have identified compounds with low nanomolar inhibition constants and isoform selectivity, indicating that the benzothiazole (B30560) scaffold is a promising starting point for the design of potent CA inhibitors. researchgate.netunifi.it Given the structural similarity, this compound could potentially exhibit inhibitory activity against certain CA isoforms.

Tyrosine Kinases: Benzoxazole-N-heterocyclic hybrids have been identified as potent inhibitors of protein tyrosine kinases. nih.gov One such compound exhibited an IC50 value of 0.10 µM against tyrosine kinase. nih.gov Additionally, 5-chlorobenzo[d]oxazole derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov

Monoamine Oxidases (MAO): Several studies have explored benzoxazole and benzisoxazole derivatives as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.govresearchgate.netnih.gov For instance, certain 2-methylbenzo[d]oxazole derivatives were found to be potent MAO inhibitors, with some compounds showing IC50 values in the low nanomolar range for MAO-B. researchgate.net Another study on 2,1-benzisoxazole derivatives also identified potent and specific inhibitors of MAO-B. nih.gov

α-Glucosidase: Derivatives of 5-chloro-2-aryl benzo[d]thiazole have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose. nih.gov This suggests that the chlorinated benzothiazole (and by extension, benzoxazole) scaffold is a viable candidate for the development of α-glucosidase inhibitors.

Table 2: Enzyme Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeIC50 (µM)
Benzoxazole-N-heterocyclic hybridTyrosine Kinase0.10 nih.gov
2-Methylbenzo[d]oxazole derivativeMAO-B0.0023 researchgate.net
5-Chloro-2-aryl benzo[d]thiazole derivativeα-Glucosidase22.1 nih.gov

Activation or Inhibition of Protein Kinases (e.g., AMPK)

The modulation of protein kinases is a key mechanism for many therapeutic agents. While there is no specific information on the effect of this compound on AMP-activated protein kinase (AMPK) , the broader class of heterocyclic compounds has been extensively studied for kinase modulation. As mentioned earlier, some benzoxazole derivatives are potent tyrosine kinase inhibitors. nih.gov The potential for this compound to activate or inhibit AMPK or other protein kinases is an area that requires further investigation.

Ligand Binding to Receptors (e.g., Dopaminergic, Serotoninergic, Sigma Receptors)

The ability of benzoxazole derivatives to bind to various receptors underscores their potential as neuroactive agents.

Dopaminergic and Serotoninergic Receptors: While direct binding data for this compound is unavailable, related heterocyclic compounds have been explored as ligands for these receptors. For instance, 2-piperazinylbenzothiazole derivatives have been synthesized and shown to exhibit significant affinities for both 5-HT1A and 5-HT3 serotoninergic receptor subtypes. researchgate.net

Sigma Receptors: Substituted benzo[d]oxazol-2(3H)-one derivatives have been shown to have a high affinity and selectivity for sigma-1 receptors. nih.gov One chlorine-substituted compound, in particular, displayed a very high affinity (Ki = 0.1 nM) and selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov This highlights the potential of the benzoxazole scaffold in the development of selective sigma receptor ligands. The specific substitutions on this compound would likely influence its binding affinity and selectivity for these and other receptors.

Table 3: Receptor Binding Affinity of Structurally Related Compounds

Compound ClassReceptorBinding Affinity (Ki, nM)
Substituted benzo[d]oxazol-2(3H)-oneSigma-10.1 nih.gov

General Biomolecular Interactions

The biological activity of benzoxazole derivatives is fundamentally linked to their interactions with biomacromolecules. These interactions, which can be both noncovalent and covalent, dictate the compound's pharmacokinetics and pharmacodynamics. The planar, aromatic structure of the benzoxazole core, along with its substituent groups, provides a scaffold for a variety of interactions with biological targets such as proteins and nucleic acids.

Noncovalent Interactions: Hydrogen Bonding, π-π Stacking, and π-Cation Interactions

Noncovalent interactions are critical for the initial recognition and binding of benzoxazole derivatives to their biological targets. These weak, yet collectively significant, forces determine the specificity and affinity of the ligand-receptor complex.

Hydrogen Bonding: The benzoxazole ring system contains heteroatoms, specifically nitrogen and oxygen, which can act as hydrogen bond acceptors. The nitrogen atom at position 3 and the oxygen atom at position 1 of the oxazole (B20620) ring are potential sites for forming hydrogen bonds with suitable donor groups on a biological target, such as the amide protons of a protein backbone or the side chains of amino acids like serine, threonine, or lysine (B10760008). For instance, in computational docking studies of various benzoxazole derivatives with protein targets, hydrogen bonding is frequently identified as a key stabilizing interaction within the binding pocket.

π-π Stacking: The aromatic nature of the fused benzene (B151609) and oxazole rings makes benzoxazole derivatives amenable to π-π stacking interactions. These interactions occur when the π-orbitals of the benzoxazole ring system overlap with the π-orbitals of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. Such stacking interactions are crucial for the stabilization of the ligand in a planar orientation within the binding cleft. The strength and geometry of these interactions can be influenced by the electronic properties of substituents on the benzoxazole core.

π-Cation Interactions: In addition to π-π stacking, the electron-rich benzoxazole ring can participate in π-cation interactions with positively charged residues, such as the side chains of lysine and arginine. This type of interaction, where the quadrupole moment of the aromatic ring interacts favorably with a positive charge, can contribute significantly to the binding affinity of the compound.

While specific experimental data for this compound is unavailable, the following table generalizes the potential noncovalent interactions for the benzoxazole scaffold based on studies of related derivatives.

Interaction TypePotential Interacting Groups on BiomoleculesKey Structural Feature of Benzoxazole
Hydrogen Bonding -OH, -NH, -SH groups (e.g., Ser, Thr, Cys, Lys, Arg, Gln, Asn)Nitrogen and Oxygen atoms in the oxazole ring
π-π Stacking Aromatic rings of Phe, Tyr, TrpFused aromatic benzene and oxazole rings
π-Cation Interactions Positively charged side chains of Lys, ArgElectron-rich π-system of the benzoxazole core

Mimicry of Endogenous Biomolecules

The concept of bioisosterism, where one functional group can be replaced by another with similar physical and chemical properties to produce a comparable biological response, is a cornerstone of medicinal chemistry. The benzoxazole scaffold can act as a bioisostere for various endogenous purine (B94841) bases, such as adenine (B156593) and guanine (B1146940), due to its similar size, shape, and arrangement of hydrogen bond donors and acceptors.

This structural mimicry allows certain benzoxazole derivatives to interact with enzymes and receptors that normally bind purines. For example, benzoxazoles have been investigated as inhibitors of kinases, which have an ATP binding site that accommodates the adenine base. By occupying this site, the benzoxazole derivative can competitively inhibit the binding of ATP, thereby modulating the kinase's activity. The specific substitutions on the benzoxazole ring play a crucial role in fine-tuning the binding affinity and selectivity for a particular purine-binding site.

Although no studies have explicitly demonstrated that this compound mimics a specific endogenous biomolecule, its structural similarity to purine systems suggests this as a potential mechanism of action if it were to exhibit biological activity.

Structure Activity Relationship Sar Studies on Benzoxazole Derivatives

Impact of Substituents at the C2 Position

The C2 position of the benzoxazole (B165842) ring is a key site for chemical modification, and the nature of the substituent at this position significantly modulates the biological activity. researchgate.netnih.gov Research has shown that introducing various aryl, heterocyclic, or other functional groups at the C2 position can lead to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.netnih.gov

For instance, studies on 2-substituted benzoxazoles have revealed that the presence of different groups can dictate the compound's mechanism of action and target specificity. researchgate.net The introduction of a phenyl group or a substituted phenyl group at the C2 position has been a common strategy in the design of novel benzoxazole-based therapeutic agents. nih.gov The electronic properties and steric bulk of the C2 substituent play a crucial role in the molecule's ability to interact with biological targets. nih.gov

Table 1: Impact of C2-Substituents on the Biological Activity of Benzoxazole Derivatives

C2-SubstituentResulting Biological ActivityReference
Phenyl groupPotent antibacterial activity nih.gov
N-phenyl groupPotent antibacterial activity nih.gov
Cyclic amine moietyCytotoxic effects against cancer cell lines researchgate.net
PyrimidineInhibition of lymphocyte-specific protein tyrosine kinase (Lck) nih.gov

Role of Halogenation (e.g., Chloro Group at C5)

The introduction of halogen atoms, particularly chlorine, at the C5 position of the benzoxazole ring is a well-established strategy to enhance biological activity. Halogenation can significantly alter the electronic and lipophilic properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles. mdpi.com

Influence of Alkyl Chains (e.g., Ethyl Group at C5)

The presence of alkyl chains, such as the ethyl group at the C5 position in 2-Chloro-5-ethylbenzo[d]oxazole, also plays a significant role in the SAR of benzoxazole derivatives. Alkyl groups are known to influence the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target site.

While specific studies on the C5-ethyl group are less common, the general principle is that the length and branching of the alkyl chain can modulate the biological activity. An optimal alkyl chain length can lead to enhanced potency by improving the compound's hydrophobic interactions with the target protein. However, excessively long or bulky alkyl groups can sometimes lead to a decrease in activity due to steric hindrance. nih.gov

Effects of Other Functional Groups on Biological Activity and Reactivity

Beyond halogenation and alkylation, a variety of other functional groups can be introduced onto the benzoxazole scaffold to fine-tune its biological activity and reactivity. The introduction of different functional groups can lead to a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. jocpr.com

For example, the presence of a 2-thioacetamido linker in benzoxazole-benzamide conjugates has been explored for developing potential anti-proliferative agents. nih.gov Similarly, the incorporation of a pyrazole (B372694) moiety has been shown to yield compounds with significant antimicrobial and anticancer properties. nih.gov The reactivity of the benzoxazole ring can also be influenced by the presence of certain functional groups, which can be exploited for the synthesis of more complex derivatives. acs.org

Table 2: Influence of Various Functional Groups on Benzoxazole Activity

Functional GroupPositionResulting Biological ActivityReference
Methoxy groupC6Synergistic antiproliferative effects (with C5-fluorine) mdpi.com
Carboxylic acidsC2Anti-inflammatory activity nih.gov
Amide/Diamide groups-Potential as H-bond donors/acceptors in VEGFR-2 inhibition nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation and molecular flexibility of benzoxazole derivatives are critical factors in their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which is essential for a molecule to fit into the binding site of a receptor or enzyme.

For instance, in the design of VEGFR-2 inhibitors, the benzoxazole ring is proposed to occupy the hinge region of the ATP binding site. nih.gov The flexibility of linkers, such as the 2-thioacetamido group, allows the molecule to adopt a favorable conformation for binding. nih.gov Similarly, in tubulin polymerization inhibitors based on the benzofuran (B130515) core (structurally related to benzoxazole), a C2-substituent can maintain a conformational bias that is crucial for activity. nih.gov Molecular modeling and docking studies are invaluable tools for predicting the binding modes and understanding the SAR of these flexible molecules. nih.govnih.gov

Advanced Applications and Potential Research Avenues

Benzoxazole (B165842) Derivatives in Materials Science (e.g., Dyes, Optical Applications)

Benzoxazole derivatives are widely utilized in materials science due to their exceptional photophysical properties. nih.gov They are integral to the creation of fluorescent brighteners, organic light-emitting diodes (OLEDs), and various types of dyes. nih.govresearchgate.net The aromatic and stable nature of the benzoxazole ring makes it suitable for synthesizing liquid crystals and conducting polymers with specific characteristics. researchgate.net

One of the significant applications of benzoxazole derivatives is in the development of fluorescent whitening agents. For instance, certain benzoxazole compounds have been shown to be highly effective in increasing the whiteness of materials like cotton fibers. researchgate.net In the realm of optical materials, benzoxazole-based boron-complexed dyes are an innovative evolution of the classic BODIPY dyes, offering superior photophysical properties. nih.gov These complexes exhibit high fluorescence quantum yields, large molar extinction coefficients, and tunable emissions, making them ideal for applications in LED technology and as chemosensors. nih.govresearchgate.net

Derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) are notable for their excited-state intramolecular proton transfer (ESIPT) properties, which makes them well-suited for solid-state sensing applications. researchgate.net The versatility of these compounds is further highlighted by their use in developing materials with mechanochromic luminescence (MCL), where their fluorescence properties can be altered by mechanical stimuli. nih.gov This characteristic opens up possibilities for their use in pressure sensing and optical recording. nih.gov

Scaffold-Hopping and Bioisosteric Replacements in Lead Optimization

In the field of drug discovery, scaffold hopping and bioisosteric replacement are crucial strategies for optimizing lead compounds to enhance their efficacy, pharmacokinetic properties, and to circumvent patent-related issues. nih.govscispace.com Scaffold hopping involves replacing the core structure of a molecule with a different scaffold that maintains a similar spatial arrangement of functional groups, potentially leading to novel chemical entities with improved properties. nih.govresearchgate.net Bioisosteric replacement, a related concept, entails swapping one functional group for another with similar physical or chemical properties to improve the drug-like characteristics of a compound. nih.gov

The benzoxazole scaffold is a valuable component in this context. It can serve as a bioisosteric replacement for other aromatic or heterocyclic rings in a drug candidate, potentially improving metabolic stability, selectivity, or reducing side effects. scispace.com For example, replacing a naphthalenyl moiety with a benzothiazolaminyl fragment, a close relative of benzoxazole, has been explored in designing new inhibitors. researchgate.net This approach allows for the exploration of new chemical space while retaining the desired biological activity. researchgate.net

Chemoinformatics and High-Throughput Screening Initiatives for Novel Benzoxazole Structures

The search for novel bioactive benzoxazole derivatives is greatly facilitated by chemoinformatics and high-throughput screening (HTS). These approaches allow for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. nih.gov

High-throughput virtual screening (HTVS) is a computational method used to screen vast small molecule libraries against specific biological targets, such as enzymes or receptors. nih.gov This in silico approach helps in identifying "hit" compounds that are likely to be active, which can then be validated through in vitro experiments. nih.gov For example, HTVS has been successfully employed to identify benzoxazine (B1645224) derivatives as dual inhibitors of EGFR and HER2 in gastric tumors. nih.gov

These screening initiatives are essential for exploring the chemical space around the benzoxazole core and identifying new derivatives with potential therapeutic applications. The data generated from these screenings can be used to build structure-activity relationship (SAR) models, which guide the design of more potent and selective compounds. The integration of computational screening with experimental validation accelerates the discovery of novel benzoxazole-based drugs. nih.gov

Development of Benzoxazole-Based Molecular Probes for Biological Systems

Benzoxazole derivatives are also valuable tools in chemical biology, where they are developed as molecular probes to study biological systems. Their inherent fluorescence properties make them excellent candidates for creating fluorescent probes for imaging and sensing applications. nih.gov

These probes can be designed to detect specific biomolecules, such as biothiols (glutathione, homocysteine, and cysteine), with high selectivity and sensitivity. nih.gov The mechanism often involves a reaction between the probe and the target molecule, leading to a significant change in the fluorescence signal. nih.gov This allows for the visualization and quantification of these important biological analytes in living cells and organisms.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that are often not environmentally friendly, requiring harsh conditions or toxic reagents. rsc.org A significant future challenge lies in developing more sustainable and atom-economical synthetic pathways. Atom economy is a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov

Current research highlights several promising avenues:

Electrochemical Synthesis: This method offers a green and efficient alternative for synthesizing benzoxazole derivatives. It avoids the need for toxic reagents and solvents and can be performed under mild conditions. rsc.orgrsc.org For instance, the electrochemical oxidation of catechols in the presence of benzylamines has been shown to produce 2-arylbenzoxazoles in high yields. rsc.orgrsc.org

Catalytic Oxidative Cyclization: The use of catalysts, such as copper nanoparticles or activated carbon, in oxidative cyclization reactions is another area of active research. rsc.org These methods often utilize oxygen as the oxidant, which is an environmentally benign and readily available reagent. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives, contributing to a more sustainable process. nih.govtandfonline.com

Solvent-Free and Water-Based Syntheses: Conducting reactions in water or without a solvent altogether represents a significant step towards greener chemistry. organic-chemistry.orgacs.org The use of reusable catalysts like samarium triflate in aqueous media has been demonstrated for the synthesis of benzoxazoles. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Benzoxazole Derivatives

Synthetic MethodKey AdvantagesChallenges/LimitationsRelevant Research Focus
Traditional CondensationWell-established proceduresOften requires strong acids, high temperatures, and produces significant wasteOptimization of reaction conditions to reduce environmental impact
Electrochemical SynthesisHigh atom economy, mild conditions, avoids toxic reagentsRequires specialized equipment, scalability can be a concernDevelopment of new electrochemical cells and electrode materials
Catalytic Oxidative CyclizationUse of green oxidants (e.g., O2), potential for high efficiencyCatalyst cost and reusability, sometimes requires excess baseDiscovery of more efficient and robust catalysts
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSpecialized equipment needed, potential for localized overheatingOptimization of microwave parameters for specific reactions
Solvent-Free/Aqueous SynthesisGreatly reduced environmental impact, safer processesLimited solubility of some reactants, may require specific catalystsDevelopment of water-tolerant catalysts and reaction conditions

Future efforts will likely focus on adapting these sustainable methods for the specific synthesis of 2-Chloro-5-ethylbenzo[d]oxazole and its analogues, aiming for processes that are not only efficient but also environmentally responsible.

Elucidation of Novel Molecular Targets and Mechanisms of Action for Specific Biological Activities

Benzoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netjocpr.comresearchgate.net However, for many of these activities, the precise molecular targets and mechanisms of action remain to be fully elucidated. A critical area of future research will be to identify these targets to enable rational drug design and to understand the full therapeutic potential of compounds like this compound.

Key research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that benzoxazole derivatives interact with. For example, some benzoxazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase II, making these potential targets for antimicrobial activity. nih.gov Others have shown to be potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function. This could involve enzyme kinetics, cell cycle analysis, and apoptosis assays. nih.gov

Scaffold Hopping: This strategy involves identifying alternative chemical scaffolds that can interact with the same target. For instance, a benzoxazole scaffold was identified as a promising alternative to a benzofuran (B130515) derivative for inhibiting Pks13, a key enzyme in Mycobacterium tuberculosis. nih.gov

A deeper understanding of the molecular targets will be crucial for optimizing the biological activity of this compound and for developing derivatives with improved efficacy and selectivity.

Rational Design of Highly Selective Benzoxazole Derivatives Based on Advanced Computational Methods

The development of highly selective drugs that act on a specific target with minimal off-target effects is a major goal in medicinal chemistry. Advanced computational methods are playing an increasingly important role in the rational design of such molecules. nih.govnih.gov

Future research in this area will leverage:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov By understanding the binding mode of this compound with its potential targets, researchers can design modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives. tandfonline.com

Homology Modeling: For targets where the 3D structure has not been experimentally determined, homology modeling can be used to build a predictive model based on the structure of related proteins. This was successfully used to develop a model for human TLR9 to aid in the design of small molecule antagonists. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction. nih.gov

By combining these computational approaches, it will be possible to rationally design novel benzoxazole derivatives based on the this compound core with high selectivity for their intended biological targets.

Exploration of Diverse Chemical Space around the this compound Core for Enhanced Properties

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.govresearchgate.net Exploring the chemical space around the this compound core offers the potential to discover new derivatives with enhanced properties, such as improved potency, better pharmacokinetic profiles, or novel biological activities.

Strategies for exploring this chemical space include:

Combinatorial Chemistry: Synthesizing large libraries of related compounds by systematically varying the substituents on the benzoxazole core.

Scaffold Diversification: Modifying the core benzoxazole structure itself to create novel heterocyclic systems. researchgate.net

Fragment-Based Drug Discovery: Using small molecular fragments to probe the binding sites of a target and then growing or linking these fragments to create more potent ligands.

De Novo Design: Using computational algorithms to design novel molecules that are predicted to have desirable properties. nih.gov

A key challenge in exploring chemical space is the need for efficient synthetic methods to create the designed molecules and high-throughput screening assays to evaluate their properties. The goal is to move beyond the "rule of five" chemical space to explore larger and more complex molecules that may offer new therapeutic opportunities. nih.gov

Investigation of Polypharmacology and Off-Target Interactions of Benzoxazole Scaffolds

Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often viewed as a source of side effects, it can also be beneficial, for example, in the treatment of complex diseases like cancer where multiple pathways are dysregulated. The broad spectrum of biological activities reported for benzoxazole derivatives suggests that these compounds may exhibit polypharmacology. researchgate.netnih.govresearchgate.net

Future research should focus on:

Systematic Off-Target Profiling: Screening this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Computational Prediction of Off-Target Effects: Using computational tools to predict potential off-target interactions based on the chemical structure of the compounds.

Harnessing Polypharmacology: If beneficial multi-target interactions are identified, new derivatives can be designed to optimize these interactions for a desired therapeutic effect. Conversely, if undesirable off-target effects are found, modifications can be made to minimize these interactions.

A thorough understanding of the polypharmacology and off-target interactions of the benzoxazole scaffold will be essential for the safe and effective development of new drugs based on the this compound core.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-ethylbenzo[d]oxazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as 5-ethyl-2-chlorobenzaldehyde with amines or hydroxylamine derivatives under acidic conditions. Key steps include:

  • Cyclization : Use of polyphosphoric acid (PPA) or POCl₃ as dehydrating agents to form the oxazole ring .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency, while temperature control (80–120°C) prevents side reactions .
  • Yield optimization : Automated flow reactors in industrial settings improve purity (>95%) and scalability .

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies the ethyl group (triplet at δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₈ClNO = 181.03 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.74 Å) .

Advanced Research Questions

Q. How does the chlorine substituent at the 2-position influence nucleophilic substitution reactions?

The chlorine atom undergoes SNAr (nucleophilic aromatic substitution) with reagents like amines or thiols:

  • Conditions : K₂CO₃ in DMF at 80°C facilitates deprotonation and substitution .
  • Mechanism : Formation of a Meisenheimer intermediate, followed by chloride elimination. Steric hindrance from the ethyl group at the 5-position may slow kinetics .
  • Example : Substitution with piperazine yields 2-(piperazin-1-yl)-5-ethylbenzo[d]oxazole, a potential pharmacophore .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The ethyl group enhances hydrophobic binding (ΔG ≈ -8.2 kcal/mol) .
  • QSAR Studies : Hammett constants (σ) for substituents correlate with antimicrobial IC₅₀ values. The chlorine (σ = 0.23) and ethyl (σ = -0.15) groups balance electronic effects .

Q. How do structural modifications impact the compound’s bioactivity?

Comparative structure-activity relationship (SAR) data from analogs suggest:

Substituent Position Activity (IC₅₀, μM)Target
-Cl212.3 ± 1.2Bacterial kinase
-CF₃28.7 ± 0.9Same kinase
-CH₂CH₃ (ethyl)515.6 ± 2.1Fungal reductase
-Br59.8 ± 1.5Same reductase
The ethyl group reduces potency against bacterial targets but improves selectivity for fungal enzymes .

Q. What are the challenges in studying its metabolic stability in vitro?

  • Hepatic Microsome Assays : Incubate with rat liver microsomes and NADPH. LC-MS/MS monitors degradation (t₁/₂ ~45 min). The ethyl group slows oxidation compared to methyl analogs .
  • CYP Inhibition : Competitive inhibition of CYP3A4 (Ki = 18 µM) suggests potential drug-drug interactions .

Methodological Notes

  • Contradictions : reports higher yields with POCl₃, while emphasizes PPA for regioselectivity. Researchers should test both conditions .
  • Data Gaps : Limited toxicity data exist; prioritize Ames tests and zebrafish embryo models for preliminary safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.